

4-Di-2-ASP Fluorescent Dye: A Technical Guide

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Compound of Interest

Compound Name: 4-Di-2-ASP

Cat. No.: B148791

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Introduction

4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as **4-Di-2-ASP**, is a cationic, styryl-based fluorescent dye. It is a versatile and photostable probe widely utilized by researchers for the dynamic visualization of cellular structures and processes. Primarily recognized as a potentiometric dye, it is extensively used for labeling mitochondria and living nerve terminals.^{[1][2][3]} Its fluorescence characteristics are sensitive to the electric potential of membranes, making it an invaluable tool for investigating mitochondrial membrane potential and neuronal activity. This guide provides an in-depth overview of its technical specifications, mechanism of action, applications, and experimental protocols for researchers in cell biology, neuroscience, and drug development.

Core Properties and Specifications

The fundamental chemical and spectral properties of **4-Di-2-ASP** are summarized below. These values are critical for designing and executing experiments, particularly for selecting appropriate optical filters and laser lines for fluorescence microscopy.

Table 1: Chemical and Physical Properties

Property	Value	Citations
Full Chemical Name	4-(4-Diethylaminostyryl)-1-methylpyridinium iodide	[3]
Synonyms	4-Di-2-ASP, Styryl Pyridinium Dye	[1][4][5]
CAS Number	105802-46-8	[1][4]
Molecular Formula	C18H23IN2	[4]
Molecular Weight	394.29 g/mol	[4]
Appearance	Dark red crystalline powder	[3]
Purity	>97%	[3]
Solubility	Soluble in DMSO	[3]
Storage	Store at +4°C, protected from light and moisture. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C.	[1][3]

Table 2: Spectral Properties

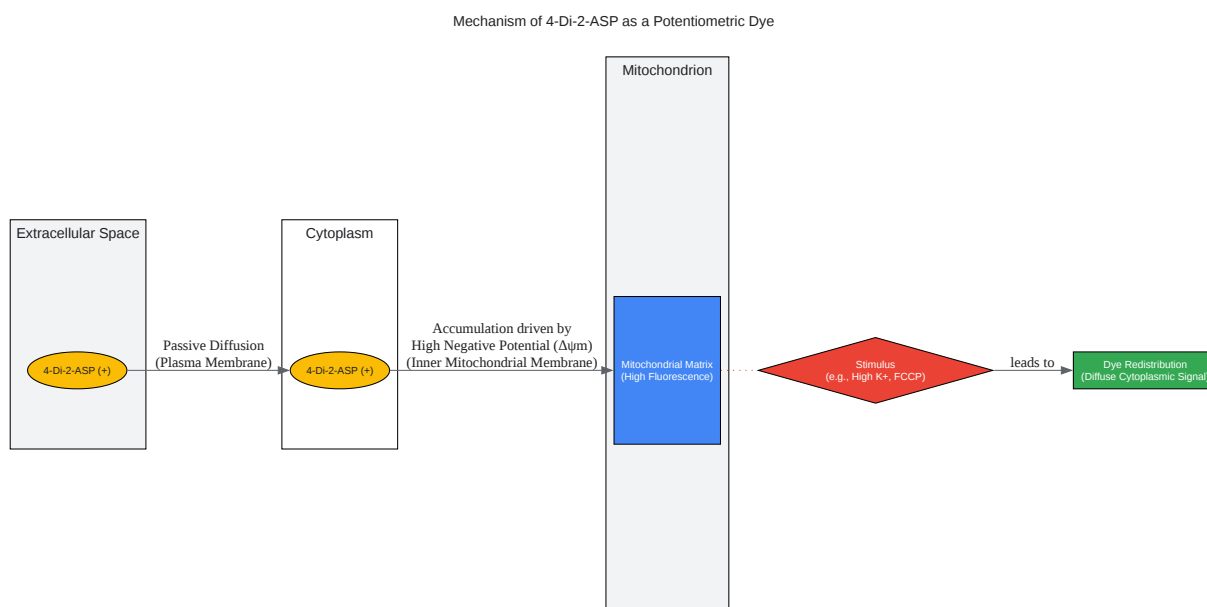
Property	Value	Citations
Excitation Maximum (λ_{ex})	~485 nm	[3]
Emission Maximum (λ_{em})	~603 nm (in Methanol)	[3]
Fluorescence Wavelength Range	Orange-Red	[1]

Mechanism of Action

4-Di-2-ASP is a lipophilic cation that can passively diffuse across the plasma membrane of live cells. Its primary mechanism involves its accumulation in organelles with a negative

transmembrane potential, most notably the mitochondrial matrix. The inner mitochondrial membrane maintains a significant negative potential ($\Delta\psi_m$) of approximately -150 to -180 mV. This strong negative potential drives the electrophoretic accumulation of the positively charged **4-Di-2-ASP** dye inside the mitochondria.

Upon accumulation, the dye molecules aggregate, leading to a significant enhancement of their fluorescence. Changes in mitochondrial membrane potential directly affect the concentration of the dye within the mitochondria, resulting in corresponding changes in fluorescence intensity. For instance, mitochondrial depolarization, which can be induced by agents like the uncoupler FCCP, leads to the release of the dye from the mitochondria into the cytoplasm.[6] This redistribution can be observed as a change in the staining pattern from punctate (healthy, polarized mitochondria) to a more diffuse cytoplasmic fluorescence.[6] This property allows for the dynamic monitoring of mitochondrial health and function.



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Diagram 1: Accumulation of **4-Di-2-ASP** in polarized mitochondria.

Key Applications

The unique properties of **4-Di-2-ASP** make it suitable for a range of applications in life sciences research.

- **Neuroscience:** **4-Di-2-ASP** is highly effective for staining living nerve terminals and neuromuscular junctions across various species.[2] It can be used for long-term imaging to monitor the structural configuration of motor terminals without apparent toxic effects.[2] A key advantage is its ability to stain presynaptic terminals independent of neuronal activity, making it an excellent tool for visualizing neuronal architecture.[3]
- **Mitochondrial Studies:** As a vital mitochondrial marker, it is used to assess mitochondrial health and function.[1][5] Researchers can monitor changes in mitochondrial membrane potential in response to pharmacological agents, toxins, or pathological conditions.[6]
- **Cellular Imaging:** The dye has been successfully used to label and identify specific cell types in living tissue slices, such as pulmonary neuroepithelial bodies (NEBs), ciliated cells, and Clara cells.[6] This allows for the study of local cellular interactions and physiological responses in complex tissue environments.[6][7]

Experimental Protocols

The following protocols are generalized guidelines. Optimal conditions, including dye concentration and incubation time, should be determined empirically for specific cell types and experimental setups.

Protocol 1: General Live-Cell Staining and Imaging

This protocol outlines the basic steps for staining cultured cells with **4-Di-2-ASP**.

- **Reagent Preparation:**
 - Prepare a 1-2 mM stock solution of **4-Di-2-ASP** in high-quality, anhydrous DMSO.
 - Store the stock solution at -20°C or -80°C, protected from light and moisture.

- Cell Preparation:
 - Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
 - Ensure cells are healthy and at an appropriate confluency.
- Staining Procedure:
 - Warm the required volume of cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to 37°C.
 - Dilute the **4-Di-2-ASP** stock solution into the pre-warmed medium to a final working concentration, typically between 1-10 μM .
 - Remove the existing culture medium from the cells and replace it with the staining solution.
 - Incubate the cells for 10-20 minutes at 37°C, protected from light.
- Imaging:
 - After incubation, the cells can be imaged directly in the staining solution, or the solution can be replaced with fresh, pre-warmed medium to reduce background fluorescence.
 - Use a fluorescence microscope equipped with standard FITC/TRITC filter sets. For optimal signal, use an excitation wavelength of ~485 nm and collect emission at ~600 nm.

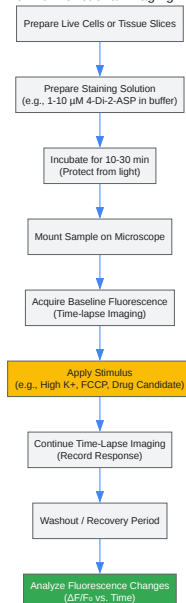
Protocol 2: Functional Imaging of Mitochondrial Potential in Tissue Slices

This protocol is adapted from studies on live lung slices and is suitable for investigating dynamic changes in response to stimuli.^[6]

- Tissue Preparation:
 - Prepare live tissue slices (e.g., vibratome sections) in an appropriate buffer, such as Artificial Cerebrospinal Fluid (ACSF) for brain slices, continuously bubbled with 95% O₂ and 5% CO₂.^[8]

- Staining:
 - Incubate the slices in the buffer containing **4-Di-2-ASP** at a final concentration of 1-5 μM for 15-30 minutes at room temperature or 37°C.
 - For simultaneous calcium imaging, co-incubate with a calcium indicator like Fluo-4 AM.
- Functional Imaging Workflow:
 - Mount the stained slice in an imaging chamber on the microscope stage and perfuse with fresh buffer.
 - Acquire a baseline fluorescence signal for 5-10 minutes.
 - Introduce a stimulus by switching the perfusion buffer to one containing a depolarizing agent (e.g., 50 mM KCl) or a mitochondrial uncoupler (e.g., FCCP).
 - Capture images using time-lapse confocal or widefield microscopy to record changes in **4-Di-2-ASP** fluorescence intensity and distribution over time.
 - After the stimulation period, switch back to the control buffer to observe any recovery.
- Data Analysis:
 - Define regions of interest (ROIs) over specific cells or subcellular structures.
 - Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
 - Plot the change in fluorescence ($\Delta F/F_0$) over time to quantify the response to the stimulus.

General Workflow for Functional Imaging with 4-Di-2-ASP



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Diagram 2: A typical workflow for a live-cell functional imaging experiment.

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